6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique tricyclic structure that integrates a triazatricyclo framework. This compound contains multiple functional groups, including an imino group and various carbonyl functionalities, which contribute to its chemical reactivity and potential biological activity. The molecular formula of this compound is C21H22N4O3, with a molecular weight of approximately 394.43 g/mol .
The compound has been synthesized and studied for its potential applications in medicinal chemistry, particularly due to its structural similarities with biologically active compounds. It falls under the classification of triazatricyclo compounds, which are known for their diverse chemical properties and biological activities.
The synthesis of 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves several multi-step organic synthesis techniques. Key steps typically include:
This multi-step synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure optimal yields .
The molecular structure of 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 394.43 g/mol |
| IUPAC Name | 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI | InChI=1S/C21H22N4O3/c1-24(22)17-15(14-16(25)26)10-12(18)13(23)19(27)20(28)29/h10-12H2,(H,25,26)(H2,22,23) |
The structure features a complex arrangement that includes a tricyclic core with multiple substituents that influence its reactivity and biological properties .
6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca can undergo various types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
The mechanism of action for 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves its interaction with specific biological targets such as enzymes or receptors in cellular pathways:
Detailed studies using techniques such as surface plasmon resonance or fluorescence spectroscopy are essential for elucidating the exact molecular interactions involved.
The physical and chemical properties of 6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca include:
These properties are critical for assessing the usability of the compound in scientific research and potential applications in pharmaceuticals .
6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca has several promising applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5